molecular formula C28H52N2O4 B1204414 Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate CAS No. 52829-07-9

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Cat. No. B1204414
CAS RN: 52829-07-9
M. Wt: 480.7 g/mol
InChI Key: XITRBUPOXXBIJN-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a chemical compound used as a UV light stabilizer in various applications. It falls under the category of hindered amine light stabilizers (HALS) . Its primary purpose is to retard degradation caused by thermal and photo-oxidation processes in polymers and plastic materials. Notably, it is employed in the medical and food industries due to its stability and safety profile .


Molecular Structure Analysis

The molecular formula of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is C28H52N2O4 , and its molecular weight is 480.72 g/mol . The compound consists of a sebacate ester group linked to a tetramethylpiperidine moiety. The nitroxyl radicals within the structure contribute to its UV-stabilizing properties .


Chemical Reactions Analysis

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate acts as a heat controller that can react with phenolic antioxidants incorporated in polymers. Its role is to scavenge free radicals generated during UV exposure, thereby preventing polymer degradation. The specific chemical reactions involve the interaction between the nitroxyl radicals and reactive species formed during photo-oxidation .


Physical And Chemical Properties Analysis

  • Solubility :
    • Water (H2O): Insoluble (<6 ppm) at 20°C

Scientific Research Applications

UV Stabilization in Plastics

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is widely used as a hindered amine light stabilizer (HALS) in plastic materials . It acts as a heat controller and reacts with phenolic antioxidants incorporated in polymers, providing protection against ultraviolet (UV) radiation. This application is crucial for extending the life of plastics exposed to sunlight and other sources of UV radiation.

Pharmaceutical Packaging

The compound is utilized in the manufacturing and packaging of pharmaceutical products . Its stability and non-reactivity make it an ideal component for containers and packaging materials that need to maintain the integrity of the pharmaceuticals over time.

Synthesis of Recyclable Water-Based Polyurethane

In the synthesis of recyclable water-based polyurethane, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is used in combination with titanium oxide (TiO2) and poly(oxytetramethylene)glycol (PTMG) . This application highlights its role in creating environmentally friendly materials that can be recycled, reducing waste and promoting sustainability.

Organic Electronics

The compound is a precursor in the synthesis of conductive polymers used in organic electronics . These polymers exhibit electrochemical properties that are beneficial for applications such as organic radical batteries and supercapacitors, where high redox potential and specific capacity are desired.

Synthesis of Dendrimers

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate serves as a building block for the construction of dendrimers . Dendrimers are highly branched, star-shaped macromolecules used in various applications, including drug delivery systems, due to their ability to host molecules within their structure.

Light Stabilizers in Polymer Synthesis

As a key intermediate for preparing new types of HALS, this compound is significant in the synthesis of many polymers, such as polypropylene, polyethylene, polystyrene, polyvinylchloride, polyamides, polyesters, polyacetals, and polyurethanes . The HALS derived from it are characterized by high efficiency, heat-resistance, and compatibility with antioxidants.

Conductive Polymer Structure Implementation

The compound is implemented into a conductive polymer structure, which is essential for developing materials used in energy storage and conversion devices . This application is particularly relevant in the field of renewable energy, where efficient and durable materials are needed.

Continuous-Flow Synthesis

In a novel application, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is synthesized in a continuous-flow process, which offers advantages in terms of efficiency and scalability . This method is important for industrial-scale production, where consistent quality and high throughput are required.

Future Directions

Research on Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate continues to explore its applications in various polymer systems, including plastics, coatings, and adhesives. Future studies may focus on optimizing its performance, understanding its interactions with other additives, and exploring novel formulations for enhanced UV protection .

properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITRBUPOXXBIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0028030
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

CAS RN

52829-07-9
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0028030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
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Record name BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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